2-Allylphenyl acetate
Overview
Description
2-Allylphenyl acetate is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Synthesis
2-Allylphenols, including 2-Allylphenyl acetate, play a significant role in catalytic synthesis processes. For instance, they react with carbon monoxide and hydrogen in the presence of a palladium(II) complex, resulting in the formation of various ring lactones. This methodology is significant in synthesizing bicyclic, tricyclic, and pentacyclic lactones often with excellent yields (Ali et al., 1996).
Fungicide Applications
2-Allylphenol is used as a biomimetic synthetic fungicide that mimics the compound ginkgol found in Ginkgo biloba L. fruit. It effectively suppresses a wide range of plant diseases, such as wheat sharp eyespot caused by Rhizoctonia cerealis. Its metabolization and biotransformation in R. cerealis have been studied, revealing multiple metabolites and suggesting microbe metabolic pathways for 2-Allylphenol (Qu et al., 2014).
Biomedical Research
2-Allylphenol has been investigated for its antioxidant, antinociceptive, and anti-inflammatory potential. In vivo studies demonstrate that 2-Allylphenol significantly reduces abdominal writhes and licking times in glutamate and formalin tests, indicating its efficacy in nociception inhibition. It also inhibits leukocyte migration and decreases proinflammatory mediators, further demonstrating its potential biomedical applications (Neto et al., 2019).
Polymerization Studies
Electroinitiated polymerization of 2-Allylphenol has been explored, revealing insights into the redox behavior and polymer formation. This study highlights the potential of 2-Allylphenol in creating polymers with unique structural and thermal properties, contributing to material science and engineering (Cihaner & Önal, 2000).
Environmental Safety and Monitoring
2-Allylphenol's application as a fungicide has necessitated the development of methods for its residue analysis in agricultural products, such as strawberries. An enzyme-linked immunosorbent assay (ELISA) has been developed for this purpose, enabling the sensitive and specific detection of 2-Allylphenol residues, ensuring environmental safety and compliance with agricultural regulations (Xia et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, Allyl phenyl ether, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . Protective clothing, gloves, eye protection, and face protection should be worn when handling the substance .
Future Directions
Peptides as tumor-targeting carriers in peptide-drug conjugates (PDCs) offer a number of benefits . Melflufen provides a paradigm for rational PDC design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .
Mechanism of Action
Target of Action
It is structurally similar to 2-allylphenol, which is known to interact with lysozyme in enterobacteria phage t4 .
Biochemical Pathways
The acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, could potentially be influenced by this compound . This pathway requires approximately 10 enzymes and as many organic cofactors .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds, such as 2-allylphenol, could provide some insights .
Result of Action
A study on 2-allylphenol, a structurally similar compound, suggests that changing the hydroxyl group by methoxy or acetyl groups produces dramatic increases in mycelial growth inhibition .
Properties
IUPAC Name |
(2-prop-2-enylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUIUFBTAZTATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284481 | |
Record name | 2-Allylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4125-54-6 | |
Record name | Phenol, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Allylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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